molecular formula C16H15F3N2OS B5735685 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B5735685
M. Wt: 340.4 g/mol
InChI Key: JZDINXRYEVREFP-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is an organic compound that features a thiourea group bonded to a phenylethyl and a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1-(2-phenylethyl)thiourea with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The thiourea group can be hydrolyzed to form corresponding amines and carbonyl compounds under acidic or basic conditions.

Scientific Research Applications

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(2-Phenylethyl)-3-phenylthiourea: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    1-(2-Phenylethyl)-3-[4-(trifluoromethyl)phenyl]thiourea: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and interactions with molecular targets.

    1-(2-Phenylethyl)-3-[4-(methoxy)phenyl]thiourea: Contains a methoxy group instead of a trifluoromethoxy group, leading to different lipophilicity and biological activity.

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential biological activities due to the presence of the trifluoromethoxy group.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDINXRYEVREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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